molecular formula C23H15NO5 B13403563 Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate

Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B13403563
M. Wt: 385.4 g/mol
InChI Key: RCJDCWJOHPITDT-UHFFFAOYSA-N
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Description

Methyl 3-benzoyl-1-(naphthalen-1-yl)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate is a pyrrolidine-2,3-dione derivative featuring a naphthalen-1-yl substituent at the 1-position and a benzoyl group at the 3-position. This compound belongs to a class of heterocyclic molecules known for their utility in spiro heterocyclization reactions, which are critical in synthesizing complex polycyclic structures. Its molecular formula is C₂₃H₁₅NO₅, with an estimated molecular weight of 409.38 g/mol. The naphthalenyl group confers enhanced steric bulk and π-conjugation compared to simpler aryl substituents, influencing both reactivity and physicochemical properties .

Properties

Molecular Formula

C23H15NO5

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 3-benzoyl-1-naphthalen-1-yl-4,5-dioxopyrrole-2-carboxylate

InChI

InChI=1S/C23H15NO5/c1-29-23(28)19-18(20(25)15-9-3-2-4-10-15)21(26)22(27)24(19)17-13-7-11-14-8-5-6-12-16(14)17/h2-13H,1H3

InChI Key

RCJDCWJOHPITDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)C(=O)N1C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, benzoyl chloride, and pyrrole-2-carboxylate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The target compound’s naphthalenyl group expands its utility in synthesizing sterically demanding spiro compounds, which are valuable in medicinal chemistry for their conformational rigidity .
  • Biological Potential: Structural parallels to naphthalenyl-containing SARS-CoV-2 inhibitors () suggest unexplored antiviral or antibacterial applications .
  • Limitations : Higher molecular weight and steric bulk may reduce solubility, necessitating formulation strategies for pharmacological use.

Biological Activity

Methyl 3-benzoyl-1-(naphthalen-1-YL)-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This compound features a complex structure characterized by a pyrrole ring and multiple carbonyl groups, contributing to its potential pharmacological applications.

  • Molecular Formula : C23H15NO5
  • Molecular Weight : 385.4 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound contains a naphthalene moiety, which enhances its stability and reactivity in biological systems.

Biological Activities

Pyrrole derivatives are known for their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has been studied for the following activities:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the naphthalene group may enhance this activity due to its aromatic characteristics, which can influence membrane permeability and interaction with microbial targets.

Anticancer Activity

Studies have shown that pyrrole derivatives can inhibit cancer cell proliferation. For instance, this compound has demonstrated potential in targeting specific cancer pathways, although detailed studies are still required to elucidate its mechanism of action .

Anti-inflammatory Activity

The compound's structural analogs have been reported to possess anti-inflammatory properties. The unique combination of functional groups in this compound may contribute to inhibiting inflammatory mediators .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 3-benzoyl-4,5-dihydro-pyrrolePyrrole ring with carbonylsAntimicrobialLacks naphthalene moiety
Methyl 2-(naphthalen-1-YL)acrylateNaphthalene derivativeAnticancerDifferent functional groups
Methyl 3-cinnamoyl-pyrroleCinnamoyl group instead of benzoylAnti-inflammatoryDifferent aromatic substitution

This comparison illustrates how this compound's unique naphthalene substitution may enhance its biological activity compared to structurally similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrrole derivatives for their therapeutic potential. For example:

  • Study on Drug-resistant Tuberculosis : A related compound demonstrated excellent activity against drug-resistant strains of Mycobacterium tuberculosis, indicating that modifications in the pyrrole structure can lead to significant improvements in efficacy against resistant pathogens .
  • Microsome Stability : Research evaluating the metabolic stability of pyrrole derivatives has shown that certain substitutions can enhance stability while maintaining low cytotoxicity levels .

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